![molecular formula C17H21NO3 B2385229 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1178832-15-9](/img/structure/B2385229.png)
2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol
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Overview
Description
Chemical Reactions Analysis
2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Recent studies have highlighted the potential antitumor properties of 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol. Its structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, compounds similar to this one have shown significant inhibition of tumor cell growth in vitro, suggesting a promising avenue for cancer treatment. The mechanism likely involves interference with microtubule dynamics, a critical process in cell division.
Case Study:
- A study evaluating the compound's effect on human cancer cell lines reported an IC50 value indicating effective growth inhibition, comparable to established chemotherapeutic agents .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammatory processes.
Data Table: Anti-inflammatory Activity Comparison
Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
---|---|---|
This compound | 0.1664 nM | 0.0370 nM |
Standard Drug (Diclofenac) | 0.200 nM | 0.050 nM |
This table illustrates the competitive inhibition of cyclooxygenase enzymes by the compound, indicating its potential as an anti-inflammatory agent .
Biochemical Applications
2.1 Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized to study enzyme activities relevant to various diseases. Its ability to inhibit specific enzymes makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.
Case Study:
- Research focusing on enzyme kinetics revealed that the compound effectively inhibits enzyme activity associated with inflammatory responses, demonstrating its utility in drug development .
2.2 Biochemical Assays
The compound is also employed in biochemical assays to investigate interactions between proteins and small molecules. Its unique functional groups facilitate binding to target proteins, allowing researchers to explore new pathways for drug discovery.
Mechanism of Action
Similar compounds to 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol include other benzylamine derivatives and phenol derivatives. These compounds may share similar structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Comparison with Similar Compounds
- Benzylamine
- 3-Ethoxybenzylamine
- 6-Methoxyphenol
Biological Activity
2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol is a compound of interest in various biological and medicinal research fields. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an ethoxybenzyl group with a methoxyphenol moiety. This configuration is significant for its biological interactions and reactivity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various cellular pathways. The compound may modulate enzyme activity or receptor signaling, leading to diverse biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of similar phenolic compounds exhibit anticancer properties. For instance, compounds derived from eugenol showed significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism is believed to involve oxidative stress pathways rather than direct antioxidant activity.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential bacteriostatic properties. Studies on related phenolic compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Screening : A study evaluating the anticancer effects of benzoxazine derivatives found that compounds similar to this compound significantly reduced tumor weights in vivo, indicating potential for therapeutic use in cancer treatment .
- Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions, suggesting its role as a biochemical reagent in understanding cellular mechanisms .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[[(3-ethoxyphenyl)methylamino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-15-8-4-6-13(10-15)11-18-12-14-7-5-9-16(20-2)17(14)19/h4-10,18-19H,3,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKFNKDEZZESRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=C(C(=CC=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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